Indole derivatives, particularly those with bromine substituents, have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications. Among these, 6-Bromoindole-3-carboxaldehyde stands out as a compound of interest for its versatile chemical properties and potential as a building block for various pharmacologically active molecules. The research on bromoindole derivatives spans across different domains, including cancer therapy, synthetic methodology, and the development of central nervous system (CNS) active compounds1 2 5.
In the realm of cancer research, bromoindole derivatives have shown promise as potential anticancer agents. The study of coumarin derivatives with bromophenyl groups has revealed their ability to inhibit cancer cell invasion and tumor growth, indicating the potential of bromoindole-related compounds in developing new antitumor agents1.
The regioselective dibromination of methyl indole-3-carboxylate has been reported, which provides access to 5,6-dibromoindole and its derivatives. These compounds serve as important building blocks in the synthesis of natural and non-natural dibromoindole derivatives, showcasing the utility of bromoindole scaffolds in synthetic chemistry2. Additionally, the lithiation of bromo-azafulvene dimer has been utilized for the efficient synthesis of pyrrole-2-carboxaldehydes, further emphasizing the role of bromoindole structures in the synthesis of complex molecules3.
Bromoindole derivatives have also found applications in molecular biology and pharmacy. The N-heterocyclic carbene-catalyzed [4 + 2] cyclization of bromoenals with alkylenyloxindoles is an example of how these compounds can be used to create spirocarbocyclic oxindoles, which are valuable in these fields due to their potential biological activities4. The palladium-catalyzed carbonylation of haloindoles, including bromoindoles, has been used to synthesize indole carboxylic acid derivatives without the need for protecting groups, streamlining the production of pharmacologically active compounds5.
The exact mechanism of action of 6-Bromoindole-3-carboxaldehyde is not fully elucidated; however, studies on related bromoindole derivatives provide insights into their biological activities. For instance, coumarin derivatives with bromophenyl groups have demonstrated significant antiinvasive and antimigrative properties in vitro, and have shown to reduce tumor growth in vivo without inhibiting key enzymes such as urokinase, plasmin, MMP-2, or MMP-91. This suggests that the bromoindole moiety may interact with cellular components in a unique manner, contributing to its anticancer properties. Additionally, the palladium-catalyzed carbonylation of bromoindoles has been successfully performed, leading to various indole carboxylic acid derivatives, which are valuable in synthesizing CNS active amphetamine derivatives5.
The systematic identification of 6-bromoindole-3-carboxaldehyde follows established chemical nomenclature conventions and spectroscopic characterization techniques. According to International Union of Pure and Applied Chemistry (IUPAC) guidelines, the compound is designated as 6-bromo-1H-indole-3-carbaldehyde, precisely defining the positions of both the bromine substituent and the formyl functional group on the indole scaffold [1] [5]. This nomenclature provides unambiguous structural identification, distinguishing it from other regioisomers such as 5-bromoindole-3-carboxaldehyde or 6-bromoindole-2-carboxaldehyde.
The compound's structural framework is comprehensively defined through several key identifiers:
Spectroscopic characterization confirms the molecular structure through nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry. The aldehyde proton typically resonates near δ 10.0 ppm in proton nuclear magnetic resonance spectroscopy, while the characteristic indole NH proton appears approximately at δ 12.0 ppm. Fourier-transform infrared spectroscopy reveals a sharp aldehyde carbonyl stretch around 1665-1680 cm⁻¹ [7].
Table 1: Fundamental Physicochemical Properties of 6-Bromoindole-3-carboxaldehyde
Property | Value | Measurement Technique |
---|---|---|
Molecular Formula | C₉H₆BrNO | Elemental Analysis |
Molecular Weight | 224.05 g/mol | Mass Spectrometry |
Exact Mass | 222.96328 g/mol | High-Resolution MS |
Melting Point | 201-206°C | Capillary Method |
Topological Polar Surface Area | 32.90 Ų | Computational Calculation |
Partition Coefficient (XlogP) | 2.40 | Chromatographic Measurement |
The crystalline solid typically presents as a light yellow to brown powder that demonstrates sensitivity to both air and light, necessitating storage under inert gas at reduced temperatures (<15°C) to maintain stability [4] [7] [9]. Its moderate lipophilicity (LogP ≈ 2.40) suggests balanced solubility characteristics suitable for diverse synthetic applications in organic media [1].
The emergence of 6-bromoindole-3-carboxaldehyde parallels key developments in heterocyclic chemistry during the mid-20th century, when researchers increasingly recognized the strategic importance of halogenated indoles as synthetic intermediates. While early indole derivatives were primarily isolated from natural sources, the specific 6-bromo-3-carboxaldehyde substitution pattern appears to have originated through targeted synthetic efforts rather than natural product isolation, though related brominated indoles have been identified in marine organisms [7] [9].
Significant methodological advancements in its production emerged during the 1960s-1980s alongside general progress in indole functionalization chemistry. Key synthetic approaches include:
A notable advancement occurred when researchers adapted the Kornblum oxidation and Sommelet reaction protocols to efficiently convert 6-bromoindolyl-3-methyl precursors to the corresponding aldehyde functionality, significantly improving yield and purity profiles compared to earlier methods [5]. This innovation coincided with broader developments in heterocyclic aldehyde synthesis that transformed pharmaceutical intermediates manufacturing.
The compound gained prominence when identified as a critical precursor for synthesizing biologically active molecules during medicinal chemistry investigations in the 1990s. Its simultaneous presence of a halogen handle (bromine) for cross-coupling reactions and an electrophilic aldehyde for condensation or reduction established it as a privileged bifunctional building block in drug discovery. This dual functionality enabled efficient synthesis of compound libraries through parallel reactions at both sites [4].
Recent historical significance emerged when 6-bromoindole-3-carboxaldehyde was isolated from a bacterial source (Acinetobacter sp. associated with the ascidian Stomozoa murrayi), confirming that nature also employs this specific substitution pattern in biologically active metabolites. This discovery highlighted the compound's potential as an antifouling agent against aquatic organisms and stimulated further research into its ecological roles and synthetic analogs [7] [9].
Synthetic Applications
The strategic importance of 6-bromoindole-3-carboxaldehyde in synthetic chemistry stems from its dual functionalization, which permits sequential or simultaneous modification at two distinct reactive centers. The C6 bromine participates readily in transition metal-catalyzed cross-coupling reactions, while the C3 aldehyde undergoes diverse nucleophilic additions or serves as a precursor for other functional groups through standard carbonyl transformations [4].
Table 2: Principal Synthetic Applications of 6-Bromoindole-3-carboxaldehyde
Transformation Type | Reaction Partners | Products Generated | Application Significance |
---|---|---|---|
Palladium-Catalyzed Cross-Coupling | Boronic acids, organotin reagents | 6-Arylindole-3-carboxaldehydes | Biaryl pharmacophore synthesis |
Aldol Condensation | Active methylene compounds | 3-(Indolyl)acrylic acid derivatives | Fluorescent materials precursors |
Reductive Amination | Primary/Secondary amines | 3-Aminomethyl-6-bromoindoles | Bioactive molecule scaffolds |
Oxime Formation | Hydroxylamine | 6-Bromoindole-3-carboxaldehyde oxime | Nitrile synthesis precursors |
Knoevenagel Condensation | Malononitrile | 6-Bromoindolyl-methylene-malononitriles | Nonlinear optical materials |
The aldehyde functionality undergoes efficient conversion to nitriles via aldoxime intermediates using reagents like diammonium hydrogen phosphate in 1-nitropropane—a transformation pioneered in classical heterocyclic chemistry that demonstrates the compound's utility in functional group interconversion [8]. This specific reaction exemplifies its role as a strategic intermediate for preparing indole-3-carbonitrile derivatives, which constitute important pharmacophores in medicinal chemistry [8].
Industrial applications leverage this compound in the synthesis of organic electronic materials, particularly as a precursor for indole-based fluorophores utilized in organic light-emitting diodes. The bromine substituent facilitates incorporation into extended π-conjugated systems through Suzuki-Miyaura cross-coupling, enabling precise tuning of optoelectronic properties [4].
Medicinal Chemistry and Biological Significance
In drug discovery, 6-bromoindole-3-carboxaldehyde serves as a versatile precursor to biologically active molecules with experimentally validated pharmacological profiles. Computational and experimental studies indicate significant interactions with several therapeutic targets:
Table 3: Experimentally Validated Biological Targets and Activities
Target Protein | Biological Activity | Experimental Evidence | Potential Therapeutic Relevance |
---|---|---|---|
Cytochrome P450 2A6 | Inhibition (IC₅₀ = 57 µM) | Enzymatic assay [1] | Drug metabolism modulation |
Monoamine Oxidase A | Predicted inhibition (97.55% probability) | Computational model [1] | Neurotransmitter regulation |
Serotonin 2C Receptor | Predicted binding (90.81% probability) | SuperPred model [1] | Neurological disorders |
PPAR Gamma | Predicted activation (60.39% probability) | Structural similarity modeling [1] | Metabolic syndrome |
DNA-(apurinic site) Lyase | Predicted interaction (92% probability) | SuperPred model [1] | Oncology therapeutics |
Predicted absorption, distribution, metabolism, excretion, and toxicity profiles indicate favorable blood-brain barrier permeability (90% probability) and moderate human intestinal absorption (100% probability), suggesting potential central nervous system activity for derivatives [1]. Experimental validation confirms cytochrome P450 2A6 inhibition at micromolar concentrations, highlighting its role in exploring drug-drug interactions [1].
The compound's structural framework has enabled development of novel kinase inhibitors targeting cancer pathways and antimicrobial agents against resistant pathogens. Molecular hybridization strategies employing its indole core have yielded chimeric molecules with dual mechanisms of action, particularly in oncology and infectious disease research [1] [4]. Recent innovations include its incorporation into proteolysis-targeting chimeras, where the indole scaffold serves as a ligand for E3 ubiquitin ligases, demonstrating its ongoing relevance in contemporary therapeutic modalities [1].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4